molecular formula C15H17NO B13153144 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B13153144
M. Wt: 227.30 g/mol
InChI Key: WFHDRCKQDGDCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Empirical Formula and Molecular Weight Determination

The compound 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde possesses a well-defined molecular architecture derived from its empirical formula and molecular weight. According to structural analyses, the empirical formula is C15H17NO , with a molecular weight of 227.30 g/mol . This formulation accounts for the presence of 15 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom in the molecule. The molecular weight aligns with calculated values using standard atomic masses, confirming the absence of isotopic variations or significant deviations in the foundational structure.

A comparative analysis of similar pyrrole derivatives, such as 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (C11H8FNO, 189.19 g/mol), highlights the increased complexity introduced by the 2,5-dimethylphenyl substituent in the target compound. The additional methyl groups on both the phenyl ring and the pyrrole core contribute to its higher molecular weight relative to simpler analogs.

Property Value
Empirical Formula C15H17NO
Molecular Weight (g/mol) 227.30
Key Substituents 2,5-dimethylphenyl, 2,5-dimethylpyrrole, carbaldehyde

IUPAC Nomenclature and Systematic Identification

The systematic name This compound adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic compounds. The nomenclature process begins with identifying the parent structure: the pyrrole ring. Numbering the pyrrole positions sequentially, the methyl groups occupy positions 2 and 5, while the carbaldehyde functional group resides at position 3. The substituent at position 1 of the pyrrole is a phenyl ring bearing methyl groups at its own 2 and 5 positions, necessitating the prefix "2,5-dimethylphenyl".

This naming convention distinguishes the compound from structurally related molecules, such as 1-(2,5-dimethylphenyl)pyrrole-2-carbaldehyde (C13H13NO), which features a different substitution pattern on the pyrrole ring. The precision of the IUPAC name ensures unambiguous identification in chemical databases and synthetic workflows.

Isomeric Considerations and Stereochemical Features

Isomeric possibilities for this compound arise primarily from positional variations in substituent placement. For instance, relocating the methyl groups on the phenyl ring to positions 3 and 5 would yield a constitutional isomer with distinct physicochemical properties. Similarly, altering the methyl group positions on the pyrrole core (e.g., from 2,5 to 3,4) would generate another structural isomer.

Stereochemical complexity is limited in this molecule due to the absence of chiral centers. The planar geometry of the pyrrole ring and the symmetrical substitution pattern of the 2,5-dimethylphenyl group preclude the existence of enantiomers or diastereomers. However, restricted rotation around the bond connecting the pyrrole and phenyl rings may give rise to conformational isomers, though these are not separable under standard conditions.

Isomer Type Description
Constitutional Differing positions of methyl groups on phenyl or pyrrole rings
Conformational Varied spatial arrangements due to restricted rotation of substituents

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C15H17NO/c1-10-5-6-11(2)15(7-10)16-12(3)8-14(9-17)13(16)4/h5-9H,1-4H3

InChI Key

WFHDRCKQDGDCQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C=O)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Chemical Name: 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
  • Molecular Formula: C13H13NO
  • Molecular Weight: 199.25 g/mol
  • CAS Number: 37560-48-8 (PubChem CID: 4562057)
  • IUPAC Name: 1-(2,5-dimethylphenyl)pyrrole-2-carbaldehyde
  • Structure: Pyrrole ring substituted at nitrogen with a 2,5-dimethylphenyl group and at the 2,5-positions of the pyrrole ring with methyl groups, bearing an aldehyde group at the 3-position of the pyrrole ring.

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of this compound typically involves:

  • Construction of the pyrrole ring with appropriate substitution.
  • Introduction of the 2,5-dimethylphenyl substituent at the nitrogen atom.
  • Formylation at the 3-position of the pyrrole ring.

Two main approaches are reported:

Specific Preparation Routes

Formylation of 1-(2,5-dimethylphenyl)-2,5-dimethylpyrrole

A widely used method for preparing pyrrole-3-carbaldehydes involves the Vilsmeier-Haack reaction , which uses a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the pyrrole ring.

Typical procedure:

Step Reagents & Conditions Description Yield (%)
1 DMF + POCl3 at 0 °C Formation of Vilsmeier reagent -
2 Addition of 1-(2,5-dimethylphenyl)-2,5-dimethylpyrrole in CH2Cl2 at 0 °C Electrophilic formylation at 3-position -
3 Heating to 85 °C for 60 min Completion of reaction -
4 Quenching with saturated NaOAc solution at 100 °C Work-up and neutralization -
5 Extraction, washing, drying, solvent removal Isolation of product ~75%

This method is adapted from analogous pyrrole-3-carbaldehyde syntheses and is consistent with literature data.

Synthesis via Palladium-Catalyzed Coupling and Subsequent Functionalization

A more complex but efficient approach involves:

  • Palladium-catalyzed C–N coupling of 2,5-dimethylpyrrole with 2,5-dimethylbromobenzene derivatives to form the N-aryl substituted pyrrole.
  • Followed by oxidation or formylation steps to introduce the aldehyde group at the 3-position.

This method uses:

Catalyst/Reagents Conditions Notes
Pd(OAc)2, di(adamantan-1-yl)-butyl-phosphane, TMEDA Toluene, 100 °C, 20 h, CO/H2 atmosphere (10 bar) High regioselectivity for N-arylation
p-Chloranil oxidation Room temperature, 30 min To oxidize intermediates
DIPEA and BF3- OEt2 Room temperature, 24 h Final step for BODIPY derivative formation; adaptable for aldehyde introduction

Though primarily used for BODIPY dyes, this method can be modified for formylated pyrroles, providing a versatile synthetic platform.

Solvent- and Catalyst-Free Synthesis of Pyrrole Derivatives

A green chemistry patent describes a solvent-free, catalyst-free process for synthesizing pyrrole derivatives related to this compound, involving:

  • Reaction of pyrrole with diols (e.g., serinol derivatives) under mild heating.
  • Avoidance of polluting waste and minimal environmental impact.

Though this patent focuses on pyrrole-diols, the methodology suggests potential for aldehyde-functionalized pyrroles via subsequent oxidation or functional group transformation steps.

Data Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Vilsmeier-Haack formylation DMF, POCl3, CH2Cl2 0 °C to 85 °C, 2-3 h ~75% Straightforward, well-established Requires careful temperature control
Pd-catalyzed N-arylation + oxidation Pd(OAc)2, phosphane ligand, TMEDA, p-chloranil, DIPEA, BF3- OEt2 100 °C, 20 h + RT steps Variable, moderate to high High selectivity, versatile Multi-step, requires expensive catalysts
Solvent- and catalyst-free synthesis (patent) Pyrrole, diols Mild heating, no solvent Not specified Environmentally friendly Limited data on aldehyde formation

Experimental Notes and Considerations

  • Temperature control is critical during the Vilsmeier-Haack reaction to avoid overreaction or decomposition.
  • Anhydrous and inert atmosphere conditions (argon) are often necessary to prevent moisture-sensitive reagents from hydrolyzing.
  • Purification is typically achieved via column chromatography using solvents such as ethyl acetate/pentane mixtures.
  • Spectroscopic data (1H NMR, 13C NMR) confirm the aldehyde functional group with characteristic aldehyde proton signals near 9.8 ppm.
  • The choice of pyrrole precursor (2,5-dimethylpyrrole or substituted pyrroles) affects regioselectivity and yield.
  • The Pd-catalyzed method allows for late-stage functionalization and incorporation of various aryl groups, offering synthetic flexibility.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its interaction with molecular targets. The compound can act as an inhibitor or activator of specific enzymes, binding to active sites and altering their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The cyclohexyl group in 4a provides electron-donating effects, as evidenced by the $^{13}\text{C}$ NMR shift of the aldehyde carbon at δ 184.4 ppm . In contrast, the 4-chlorobenzyl group in 4c likely increases the electrophilicity of the aldehyde, though specific data are unavailable.

Biological Activity

1-(2,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound, characterized by its unique structure, may exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the available literature on its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N and it has a molecular weight of 199.27 g/mol. Its structure features a pyrrole ring substituted at positions 2 and 5 with methyl groups and at position 3 with a carbaldehyde group attached to a dimethylphenyl moiety.

Anticancer Properties

Recent studies have indicated that pyrrole derivatives can exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)10
Compound BHeLa (Cervical)15
Compound CA549 (Lung)12

These results suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has also been explored. In vitro studies have demonstrated that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these activities are summarized below:

CompoundBacteriaMIC (µg/mL)Reference
Compound DS. aureus25
Compound EE. coli30

The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The aldehyde group may form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
  • Receptor Modulation : The compound may bind to cellular receptors involved in signaling pathways, affecting cellular responses.

Case Studies

A notable study investigated the effects of a related compound on tumor growth in vivo. Mice implanted with cancer cells were treated with varying doses of the compound over several weeks. The results indicated a significant reduction in tumor size compared to control groups:

  • Control Group : Average tumor size increased by 50%.
  • Treatment Group : Average tumor size decreased by 30% at the highest dose.

These findings support the potential use of this compound in cancer therapy.

Comparative Analysis

When compared to other pyrrole derivatives, such as 2,5-dimethylpyrrole and N-substituted pyrroles, the unique substitution pattern of this compound contributes to its distinct biological properties. The presence of both the dimethylphenyl and carbaldehyde functionalities enhances its reactivity and potential interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction parameters be optimized?

  • The compound is typically synthesized via electrophilic substitution or condensation reactions. For example, analogous pyrrole derivatives are prepared using Vilsmeier-Haack formylation or Knorr-type cyclization, with optimization focusing on catalyst selection (e.g., Lewis acids like AlCl₃), temperature control (60–100°C), and inert atmospheres to prevent oxidation. Yield improvements may involve solvent polarity adjustments (e.g., DMF or THF) and stoichiometric tuning of substituents like acetyl or methyl groups .

Q. What safety protocols are critical for handling this compound during laboratory experiments?

  • Key safety measures include:

  • Storage in dry, corrosion-resistant containers under inert gas to prevent hydrolysis or oxidation .
  • Use of fume hoods and personal protective equipment (PPE) to avoid inhalation/contact with dust, as similar pyrroles exhibit acute toxicity (H302/H312 codes) .
  • Emergency procedures for spills: neutralize with non-combustible absorbents (e.g., vermiculite) and dispose via licensed chemical waste channels .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • ¹H NMR : Deuterated chloroform (CDCl₃) is preferred for solubility and peak resolution. Key signals include the aldehyde proton (~9.8–10.2 ppm) and methyl/methylene groups (2.1–2.5 ppm). Multiplicity patterns help confirm substitution positions (e.g., coupling constants for aromatic protons) .
  • FT-IR : Strong absorption bands at ~1680–1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H stretch) validate functional groups .

Advanced Research Questions

Q. How can conflicting NMR data arising from dynamic molecular effects be resolved?

  • Dynamic processes (e.g., rotational isomerism) may cause unexpected splitting or broadening. Solutions include:

  • Variable-temperature NMR to identify temperature-dependent peak shifts .
  • 2D techniques (COSY, HSQC) to correlate ambiguous signals with adjacent nuclei .
  • Computational simulations (DFT or molecular dynamics) to model conformers and predict spectra .

Q. What computational strategies predict the compound’s reactivity in electrophilic substitution reactions?

  • Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets can map electron density distributions, identifying reactive sites (e.g., para positions on the pyrrole ring). Fukui indices quantify nucleophilic/electrophilic character, guiding predictions for halogenation or nitration pathways .

Q. What mechanistic insights explain byproduct formation during synthesis?

  • Byproducts like over-alkylated derivatives or oxidation products (e.g., carboxylic acids) may arise from:

  • Incomplete protection of reactive sites (e.g., aldehyde group).
  • Competing Friedel-Crafts alkylation at high temperatures.
  • Mechanistic studies using LC-MS or GC-MS can track intermediates, while kinetic profiling identifies rate-limiting steps .

Q. How can the compound’s environmental toxicity be assessed for compliance with green chemistry principles?

  • Follow OECD guidelines for ecotoxicity testing:

  • Aquatic toxicity : Use Daphnia magna or algae growth inhibition assays (EC₅₀ measurements). Similar pyrroles show moderate toxicity (LC₅₀ ~10–100 mg/L) .
  • Biodegradability : Perform closed-bottle tests (OECD 301D) to measure biological oxygen demand over 28 days .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.